

Crystal Structure Analysis of Potassium Trichloroammineplatinate(II) Monohydrate: A Technical Guide

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Compound of Interest

Compound Name: Potassium
trichloroammineplatinate(II)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **potassium trichloroammineplatinate(II)** monohydrate, $K[PtCl_3(NH_3)] \cdot H_2O$. The document outlines the experimental methodologies employed for its synthesis and crystal structure determination, presents key crystallographic data in a structured format, and visualizes the experimental workflow. This information is crucial for understanding the compound's stereochemistry and intermolecular interactions, which are fundamental for applications in materials science and drug development.

Quantitative Crystallographic Data

The crystal structure of **potassium trichloroammineplatinate(II)** monohydrate was determined at room temperature using three-dimensional X-ray crystallographic techniques.^[1] The final R factor for all reflections was 0.069.^[1] A summary of the key crystallographic data is presented in the tables below.

Table 1: Unit Cell Parameters

Parameter	Value
Formula	$\text{K}[\text{PtCl}_3(\text{NH}_3)] \cdot \text{H}_2\text{O}$
Crystal System	Orthorhombic
Space Group	Cmcm or Cmc2 ₁
a (Å)	10.496 ± 0.008
b (Å)	8.125 ± 0.004
c (Å)	7.014 ± 0.006
Molecules per unit cell (Z)	4

Data sourced from Jeannin & Russell (1969).[\[1\]](#)

Table 2: Selected Interatomic Distances and Bond Angles

Bond/Angle	Distance (Å) / Angle (°)
Pt–Cl(1)	2.306 ± 0.005
Pt–Cl(2)	2.303 ± 0.004
Pt–N	2.046 ± 0.014
Cl(1)–Pt–Cl(2)	91.5 ± 0.2
Cl(2)–Pt–Cl(2')	176.9 ± 0.2
Cl(1)–Pt–N	177.5 ± 0.5
Cl(2)–Pt–N	89.2 ± 0.5

Data sourced from Jeannin & Russell (1969), with corrections for thermal motion applied to the Pt–N distance.[\[1\]](#)

Experimental Protocols

Synthesis of Potassium Trichloroammineplatinate(II) Monohydrate

While the primary crystallographic study does not detail the synthesis, a general and effective method involves the reaction of potassium tetrachloroplatinate(II) ($K_2[PtCl_4]$) with an ammonium salt. A typical procedure is as follows:

- **Dissolution:** Dissolve potassium tetrachloroplatinate(II) in a solution of ammonium acetate. The pH is adjusted to approximately 5.4 by adding acetic acid.^[2]
- **Heating:** The solution is heated under reflux for a defined period, for instance, 20 minutes.^[2]
- **Acidification:** Concentrated hydrochloric acid, free from oxygen and chlorine, is added to the solution to achieve a concentration of about 6 mol/l. The solution is then heated for an extended period, for example, 3 hours.^[2]
- **Precipitation and Isolation:** Upon cooling, the resulting precipitate of $K[PtCl_3(NH_3)] \cdot H_2O$ is isolated, washed with alcohol, and dried.^[2]

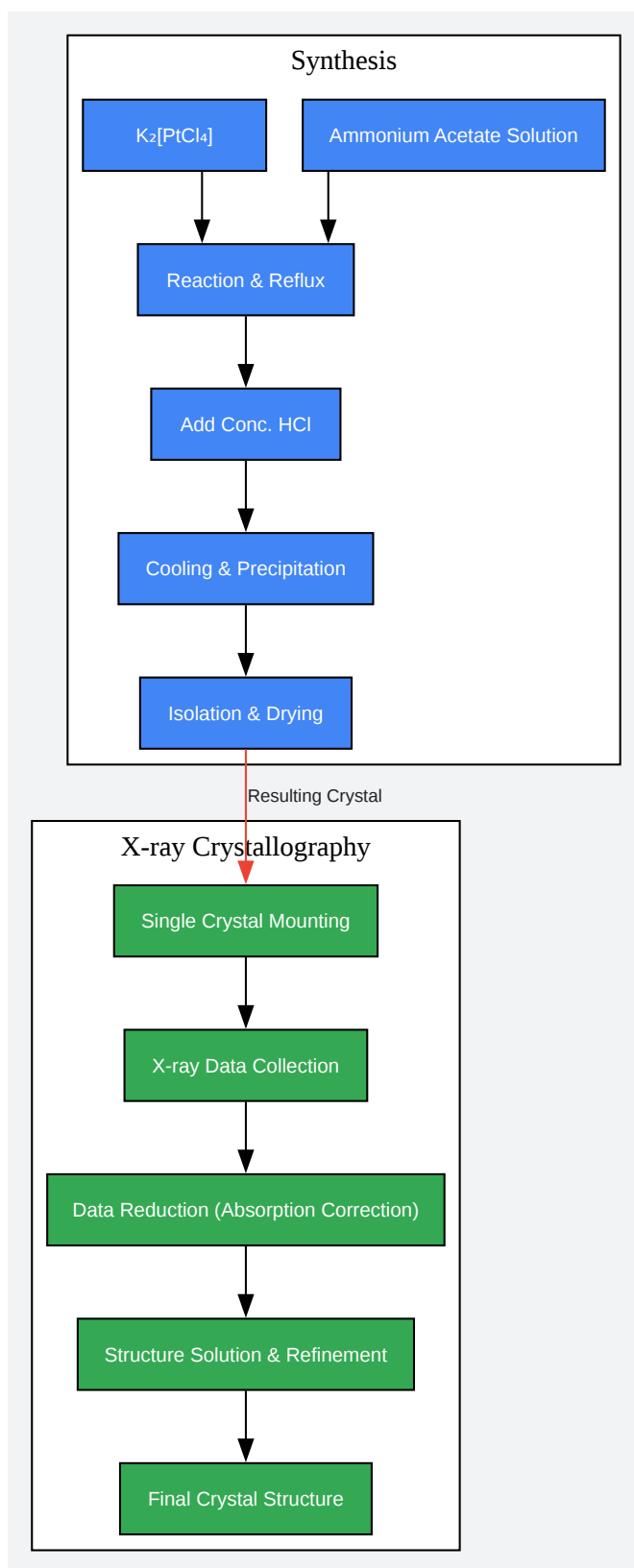
Crystal Structure Determination by X-ray Crystallography

The crystal structure was determined using three-dimensional X-ray diffraction data. The workflow for this process is outlined below.

- **Crystal Selection and Mounting:** A suitable single crystal of $K[PtCl_3(NH_3)] \cdot H_2O$ was selected and mounted for analysis.
- **Data Collection:** Intensity data was collected at room temperature using a scintillation counter.^[1] Molybdenum $K\alpha$ radiation ($\lambda = 0.7107 \text{ \AA}$) with a zirconium foil filter was used.^[1]
- **Data Reduction:** The collected intensity data was corrected for absorption.^[1]
- **Structure Solution and Refinement:** The structure was solved and refined. The final R factor was reported as 0.069 for all reflections and 0.056 for non-zero reflections.^[1] A three-dimensional difference Fourier synthesis was performed, which revealed no significant residual features.^[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the experimental workflow for the crystal structure analysis of **potassium trichloroammineplatinate(II)** monohydrate.



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